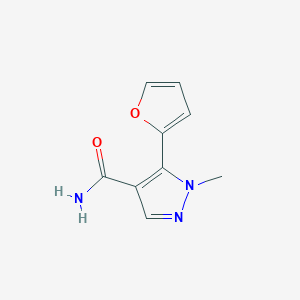







|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]#[N:13].S(=O)(=O)(O)[OH:15].[OH-].[Na+]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]([NH2:13])=[O:15] |f:2.3|
|


|
Name
|
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C1=C(C=NN1C)C#N
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Pour the resulting mixture onto ice
|
|
Type
|
EXTRACTION
|
|
Details
|
Then extract it with methylene chloride
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C1=C(C=NN1C)C(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |